

N-hexadecylaniline in styrylpyridinium derivative synthesis

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Compound Focus: N-hexadecylaniline

CAS No.: 4439-42-3

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Chemical Background and Relevance

N-Hexadecylaniline (CAS 79098-13-8) is an organic compound featuring a primary aniline group attached to a long hexadecyl alkyl chain (C₁₆H₃₃) [1]. This structure makes it particularly valuable in synthesizing **styrylpyridinium derivatives**, where it typically serves as the **electron-donating component** in push-pull chromophore systems [2].

In styrylpyridinium chemistry, the electron-rich aniline moiety couples with electron-accepting pyridinium groups through vinylene bridges, creating conjugated systems with notable **fluorescence properties** and **biological activities** [2] [3]. The extended conjugation and strong donor-acceptor interaction result in compounds with **large Stokes shifts** and emission in the **near-infrared region**, making them suitable for bioimaging applications [2].

The **hexadecyl chain** contributes significant hydrophobicity, enhancing:

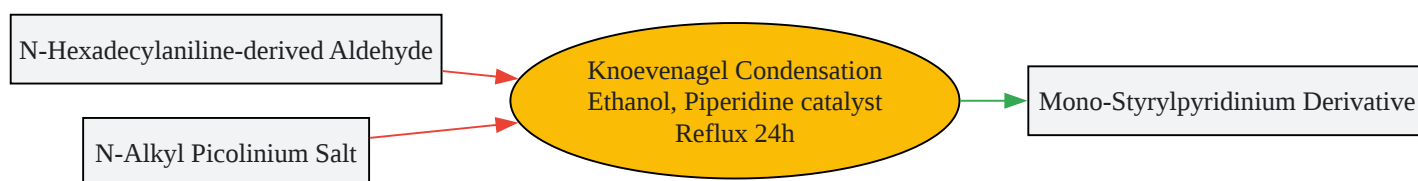
- **Membrane permeability** and cellular uptake [3]
- **Self-assembling properties** (e.g., formation of liposomal structures) [2]
- **Amphiphilic character** for potential drug delivery applications [2]

Synthesis Protocols

Protocol 1: Knoevenagel Condensation for Mono-Styrylpyridinium Derivatives

Principle: This one-pot condensation reaction between **N-hexadecylaniline**-derived aldehydes and N-alkyl picolinium salts forms the core styrylpyridinium chromophore [4] [5].

Reaction Scheme:



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Step-by-Step Procedure:

- **Reaction Setup:** Dissolve **N-hexadecylaniline**-derived aldehyde (1.0 equiv) and N-alkyl picolinium salt (1.2 equiv) in absolute ethanol (10 mL/mmol aldehyde) [3].
- **Catalyst Addition:** Add piperidine catalyst (0.1 equiv) and stir the mixture [3].
- **Reflux Conditions:** Heat under reflux with stirring for 24 hours under inert atmosphere [3].
- **Reaction Monitoring:** Monitor by TLC (silica gel, dichloromethane/methanol 9:1).
- **Product Isolation:** Cool reaction mixture to room temperature, then precipitate product by adding diethyl ether.
- **Purification:** Collect precipitate by filtration and recrystallize from ethanol/diethyl ether system [3].
- **Characterization:** Verify structure by (¹H) NMR, MS, and elemental analysis.

Critical Notes:

- Use anhydrous solvents to prevent hydrolysis of reagents
- The extended conjugation system results in intense coloration of products
- Products are typically hygroscopic - store under desiccating conditions

Protocol 2: Synthesis of Bis-Styrylpyridinium Derivatives

Principle: Geminal bis-derivatives can be synthesized by reacting appropriate bis-picolinium salts with **N-hexadecylaniline**-derived aldehydes, creating systems with two styrylpyridinium moieties [2].

Procedure:

- Use bis-4-methylpyridinium dibromide (1.0 equiv) with propane-1,3-diyl spacer [2].
- React with **N-hexadecylaniline** aldehyde (2.2 equiv) in methanol.
- Use higher equivalents of piperidine catalyst (12.2 eq) for the double condensation [2].
- Extended reaction time may be required (up to 48 hours).
- Purify via column chromatography on silica gel with gradient elution (dichloromethane to dichloromethane/methanol 4:1).

Analytical Characterization

Spectroscopic Properties of Representative N-Hexadecylaniline-Derived Styrylpyridinium Compounds:

Compound Type	Absorption λ_{max} (nm)	Emission λ_{max} (nm)	Stokes Shift (nm)	Quantum Yield (%)
Julolidine-divinyl-SP [2]	~760 (NIR)	-	240-352	0.5-0.7%
Methoxyphenyl-SP [2]	-	-	195	15.1%
Trimethoxyphenyl-SP [2]	-	-	195	12.2%

Structural Confirmation Methods:

- **NMR Spectroscopy:** Characteristic vinyl proton signals between δ 6.5-8.5 ppm confirm formation of styryl bridge [3].
- **Mass Spectrometry:** ESI-MS shows M^+ peaks for cationic styrylpyridinium core [2].
- **Elemental Analysis:** Verify halogen content for bromide or iodide counterions [3].

Biological Evaluation Protocols

Protocol 3: Antifungal Activity Assessment

Background: Styrylpyridinium derivatives show promising antifungal activity against *Candida* species, including drug-resistant strains [3].

Procedure:

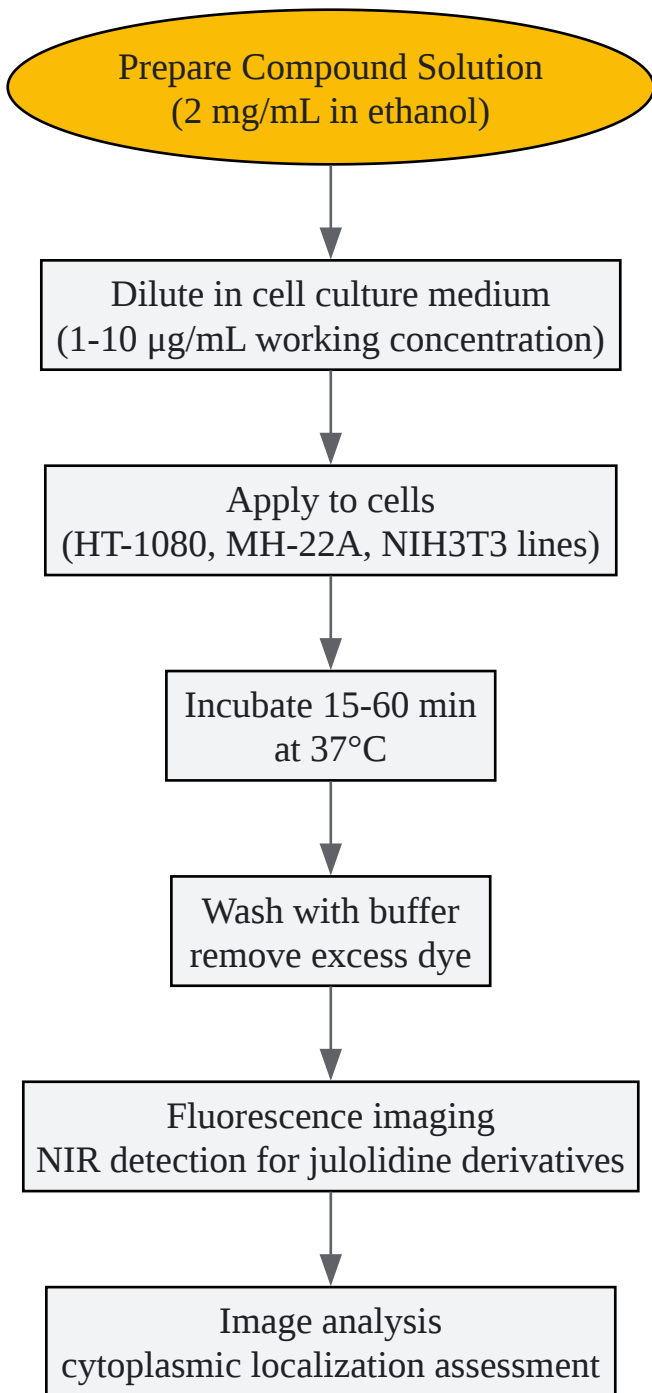
- **Strain Preparation:** Use *Candida glabrata* strains (with/without efflux pumps) in early exponential growth phase [3].
- **Compound Dilution:** Prepare test compounds in ethanol (2 mg/mL stock), then dilute in appropriate media [3].
- **Growth Inhibition:** Monitor OD600 in 96-well plates over 24 hours with compound concentrations 0.5-20 μ M [3].
- **Membrane Integrity:** Assess using diS-C3(3) fluorescence probe (λ_{ex} =531 nm, λ_{em} =560-590 nm) [3].
- **Cell Viability:** Determine CFU after 20-minute compound exposure [3].

Key Findings:

- **N-hexadecylaniline**-derived compounds show efflux pump-dependent activity [3]
- Significant synergism observed with terbinafine against *C. glabrata* [3]
- Compounds 2 and 6 identified as most promising antifungal candidates [3]

Protocol 4: Cytotoxicity and Cell Imaging

Cell Staining Workflow:



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Key Observations:

- Compound 6e shows **cytoplasmic localization** without nuclear staining [2]
- **Flow cytometry** confirms cellular uptake and distribution [2]
- Cytotoxicity varies by cell line (IC50 0.4-1.0 µg/mL for cancer cells) [2]
- Basal toxicity LD50 = 477 mg/kg (classified as harmful) [2]

Application Notes and Troubleshooting

Optimization Strategies:

- For enhanced fluorescence: Incorporate julolidine donors and divinyl linkers for NIR emission [2]
- For reduced cytotoxicity: Modify N-alkyl chain length on pyridinium moiety [3]
- For improved solubility: Create inclusion complexes with cyclodextrins [6]

Common Issues and Solutions:

Problem	Possible Cause	Solution
Low reaction yield [3]	Incomplete condensation	Increase reaction time to 48h; use molecular sieves
Poor cellular uptake [2]	Excessive hydrophobicity	Incorporate shorter alkyl chains or polar groups
High cytotoxicity [2]	Membrane disruption	Reduce alkyl chain length; modify donor strength
Precipitation in assays [6]	Low aqueous solubility	Use DMSO stocks; add cyclodextrin carriers

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